molecular formula C9H12O4 B2916103 Methyl 5-cyclopropyl-2,4-dioxopentanoate CAS No. 2375261-17-7

Methyl 5-cyclopropyl-2,4-dioxopentanoate

Cat. No.: B2916103
CAS No.: 2375261-17-7
M. Wt: 184.191
InChI Key: LDWLUPRKQXYDCN-UHFFFAOYSA-N
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Description

Methyl 5-cyclopropyl-2,4-dioxopentanoate is an organic compound with the molecular formula C9H12O4 and a molecular weight of 184.19 g/mol . It is characterized by the presence of a cyclopropyl group attached to a dioxopentanoate moiety, making it a unique structure in organic chemistry.

Scientific Research Applications

Methyl 5-cyclopropyl-2,4-dioxopentanoate has several applications in scientific research:

Safety and Hazards

The safety information for “Methyl 5-cyclopropyl-2,4-dioxopentanoate” includes several hazard statements: H315, H319, H335 . These codes represent specific hazards associated with the compound. The compound also has several precautionary statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes represent safety precautions that should be taken when handling the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-cyclopropyl-2,4-dioxopentanoate typically involves the Claisen condensation of an appropriate methyl ketone with oxalic acid dialkyl esters in the presence of sodium alkoxides . The reaction is then acidified with dilute acid to yield the desired compound in excellent yields.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-cyclopropyl-2,4-dioxopentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Comparison with Similar Compounds

    Methyl 2,4-dioxopentanoate: Lacks the cyclopropyl group, making it less sterically hindered.

    Ethyl 5-cyclopropyl-2,4-dioxopentanoate: Similar structure but with an ethyl ester group instead of a methyl ester.

Uniqueness: Methyl 5-cyclopropyl-2,4-dioxopentanoate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying steric effects in chemical reactions and interactions .

Properties

IUPAC Name

methyl 5-cyclopropyl-2,4-dioxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c1-13-9(12)8(11)5-7(10)4-6-2-3-6/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDWLUPRKQXYDCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)CC(=O)CC1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2375261-17-7
Record name methyl 5-cyclopropyl-2,4-dioxopentanoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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